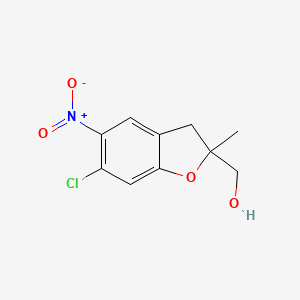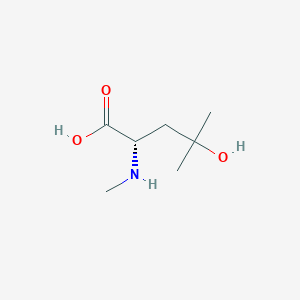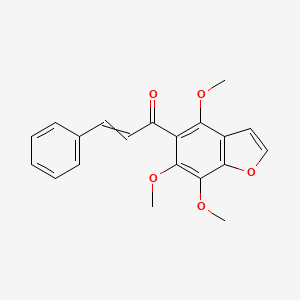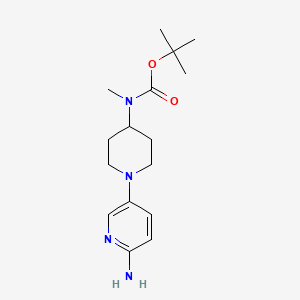
1-bromo-4-iodo(2H)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-iodo(2H)benzene is a mixed aryl halide, specifically an aryl bromide and aryl iodide, with the chemical formula C₆H₄BrI. This compound is known for its unique reactivity due to the presence of both bromine and iodine atoms on the benzene ring. It is a colorless solid with a melting point of 91°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodo(2H)benzene can be synthesized through a multi-step process. One common laboratory method involves the treatment of 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar diazotization and halogenation reactions, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iodo(2H)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be selectively coupled to a terminal acetylene in the Sonogashira coupling reaction, leaving the bromine atom unreacted.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of halogens suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: This reaction typically involves palladium catalysts and copper co-catalysts in the presence of a base, such as triethylamine, under mild conditions.
Major Products Formed
Bis(4-bromophenyl)acetylene: Formed through symmetrical Sonogashira coupling with trimethylsilylacetylene.
Scientific Research Applications
1-Bromo-4-iodo(2H)benzene has several applications in scientific research:
Organic Synthesis: Used as a reagent for in situ desilylation and coupling of silylated alkynes.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action for 1-bromo-4-iodo(2H)benzene primarily involves its reactivity in substitution reactions. The iodine atom, being more reactive, participates in coupling reactions, while the bromine atom remains intact under mild conditions . This selective reactivity is crucial for synthesizing complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromobenzene
- 1,4-Diiodobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
1-Bromo-4-iodo(2H)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, allowing for selective reactivity in synthetic applications. This dual functionality makes it a valuable compound in organic synthesis and material science .
Properties
Molecular Formula |
C6H6BrI |
|---|---|
Molecular Weight |
284.92 g/mol |
IUPAC Name |
5-bromo-2-iodocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H6BrI/c7-5-1-3-6(8)4-2-5/h1,3-5H,2H2 |
InChI Key |
NFOYUVKIRJRIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)










![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)
